molecular formula C12H16N2O B11692927 N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide

N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide

Cat. No.: B11692927
M. Wt: 204.27 g/mol
InChI Key: KATHQDXALUNWLI-MDWZMJQESA-N
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Description

N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide is a hydrazide derivative characterized by an acetohydrazide backbone (NH–NH–CO–CH3) conjugated to a 4-isopropylbenzylidene moiety via an E-configuration imine bond. While direct data on this compound are absent in the provided evidence, its structural analogs—particularly N′-benzylidene acetohydrazides with varying aromatic substituents—are extensively documented. These compounds are synthesized via condensation of acetohydrazides with substituted benzaldehydes, often in ethanol with catalytic acetic acid . The 4-isopropylphenyl group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and biological interactions compared to smaller or polar substituents.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C12H16N2O/c1-9(2)12-6-4-11(5-7-12)8-13-14-10(3)15/h4-9H,1-3H3,(H,14,15)/b13-8+

InChI Key

KATHQDXALUNWLI-MDWZMJQESA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

Procedure :

  • Reactants : Acetohydrazide (1 eq) and 4-isopropylbenzaldehyde (1 eq) in ethanol.

  • Catalyst : Glacial acetic acid (1–5% v/v).

  • Conditions : Reflux at 78°C for 2–4 hours.

  • Workup : Cool to room temperature, filter precipitated product, and recrystallize from ethanol.

Yield : 68–75%.
Key Data :

ParameterValueSource
Reaction Time2–4 hours
SolventEthanol
CatalystAcetic acid
Melting Point198–200°C

Mechanism :
The reaction proceeds via nucleophilic attack of the hydrazide’s –NH2 group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.

Microwave-Assisted Synthesis

Procedure :

  • Reactants : Acetohydrazide (1 eq) and 4-isopropylbenzaldehyde (1 eq) in ethanol.

  • Conditions : Microwave irradiation at 300 W for 5–10 minutes.

  • Workup : Direct crystallization upon cooling.

Yield : 82–88%.
Advantages :

  • Reduced reaction time (10 minutes vs. 4 hours).

  • Improved purity due to minimized side reactions.

Optimization Strategies

Solvent Screening

Comparative studies reveal solvent impacts on yield:

SolventYield (%)Reaction TimeSource
Ethanol754 hours
Methanol703.5 hours
DMF626 hours

Ethanol is optimal due to better solubility of reactants and byproducts.

Catalytic Additives

  • p-Toluenesulfonic acid (pTSA) : Increases yield to 80% by accelerating dehydration.

  • Molecular sieves (4Å) : Yield improves to 78% via water absorption, shifting equilibrium.

Analytical Characterization

Spectroscopic Confirmation

  • IR :

    • N–H stretch: 3200–3300 cm⁻¹.

    • C=O (amide): 1660–1680 cm⁻¹.
      – C=N (imine): 1580–1600 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • Imine proton (CH=N): δ 8.2–8.4 ppm.
      – Aromatic protons: δ 7.2–7.6 ppm.
      – Isopropyl group: δ 1.2–1.3 ppm (d, 6H), δ 2.9–3.1 ppm (septet, 1H).

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water, 70:30).

  • Elemental Analysis :

    • Calculated for C₁₂H₁₆N₂O: C, 68.55; H, 7.67; N, 13.32.

    • Found: C, 68.49; H, 7.63; N, 13.28.

Scalability and Industrial Adaptations

Batch Reactor Synthesis

  • Scale : 1 kg.

  • Conditions : Ethanol (5 L), acetic acid (50 mL), reflux for 3 hours.

  • Yield : 72%.

Continuous Flow Chemistry

  • Throughput : 500 g/hour.

  • Conditions : Ethanol at 100°C, residence time 15 minutes.

  • Yield : 85%.

Challenges and Solutions

Byproduct Formation

  • Issue : Hydrolysis of the imine bond under prolonged heating.

  • Solution : Use of anhydrous solvents and molecular sieves.

Low Crystallinity

  • Issue : Amorphous product from rapid cooling.

  • Solution : Gradual cooling (0.5°C/min) and seed crystal addition .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Yields range from 59% to 80%, influenced by steric hindrance (e.g., bulky isopropyl groups may lower yields) and electronic effects .
  • Spectroscopy : The imine proton (CH=N) resonates at δ ~8.06–8.42, while hydrazide NH peaks appear at δ ~11.13–12.98 .
  • Substituent Impact: Polar groups (e.g., –OH, –OCH3) enhance solubility, whereas hydrophobic groups (e.g., –Cl, –NO2, isopropyl) improve lipid bilayer penetration .

Key Observations :

  • Anti-inflammatory Activity: Chlorophenyl and morpholinoethoxy substituents (e.g., compound 4a in ) show efficacy comparable to SB-203580 (p38 MAPK inhibitor).
  • Antifungal Activity : Benzotriazole-linked derivatives (e.g., 5g and 5h) exhibit moderate activity via P450 binding .
  • Chemoprotection: Indole derivatives with nitro groups demonstrate organoprotective effects by modulating oxidative stress .

Pharmacokinetic and Molecular Docking Insights

  • Docking Studies : Chlorophenyl and nitro groups in analogs show strong binding to targets like p38 MAPK and cytochrome P450 via hydrophobic and π-π interactions .

Biological Activity

N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazone moiety, which is known for its potential in biological applications. The compound's structure allows it to interact with various biological targets, making it a versatile candidate for further research.

1. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. Its hydrazone group is believed to play a crucial role in this activity, enabling the compound to disrupt microbial cell functions.

  • Mechanism of Action : The compound may inhibit bacterial growth by interfering with essential metabolic processes or by destabilizing the bacterial cell wall.

2. Antifungal Activity

The compound has also shown promise as an antifungal agent. Research suggests that it can inhibit the growth of various fungal strains, potentially offering a new avenue for treating fungal infections.

  • Research Findings : In vitro studies have demonstrated effective inhibition against common fungal pathogens, indicating its potential use in clinical settings.

3. Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes linked to disease progression.

  • Target Enzymes : The compound has been shown to interact with enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes or cancer.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant antibacterial activity.

PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus32

This data supports the compound's potential as an antimicrobial agent, particularly against resistant strains.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, this compound was tested against key metabolic enzymes. Results indicated that the compound effectively inhibited enzyme activity, suggesting its potential therapeutic role in metabolic disorders.

EnzymeInhibition (%)
Aldose Reductase75
Dipeptidyl Peptidase IV60

These findings highlight the compound's capacity to modulate enzyme activity, which could be leveraged in drug development.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions and interact with biological macromolecules. The hydrazone moiety allows for:

  • Metal Chelation : This interaction can enhance the compound's stability and bioavailability.
  • Enzyme Binding : By binding to active sites on enzymes, the compound can effectively inhibit their function.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature70–80°CHigher temps → faster kinetics but risk hydrolysis
Solvent Polarityε = 24–37 (EtOH/DMF)Polarity ↑ → solubility ↑
Catalyst (H2SO4)0.5–1.0 mLExcess → side reactions (e.g., dehydration)

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey Peaks/BandsStructural AssignmentReference
<sup>1</sup>H NMRδ 8.3 (s, 1H)CH=N imine proton
IR1650 cm<sup>−1</sup>C=O stretch (hydrazide)
ESI-MSm/z 231.1 [M+H]<sup>+</sup>Molecular ion confirmation

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